(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate
Description
The compound (3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate is a highly substituted polycyclic molecule featuring:
- A pyrano[3,2-c]isochromen core.
- Four acetyloxy groups at positions 3, 4, 8, and 10.
- A methoxy group at position 7.
- A ketone at position 4.
- A methyl acetate ester at the 2-yl position.
The compound’s stereochemistry and electronic environment are influenced by the arrangement of substituents, as inferred from NMR data analysis methods described in related studies .
Properties
IUPAC Name |
(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOXCFFSWALMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate typically involves multi-step organic reactions. One common method includes the acetylation of hydroxyl groups present in the precursor molecule. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with a carbonyl group, while reduction may yield an alcohol derivative.
Scientific Research Applications
Overview
The compound known as (3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate , also referred to as Bergenin Pentaacetate , is a derivative of bergenin that has garnered attention for its various applications in scientific research and potential therapeutic uses. This article explores its applications in pharmacology, biochemistry, and potential industrial uses.
Pharmacological Applications
-
Antibacterial Activity
- Bergenin Pentaacetate has demonstrated significant antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
-
Antioxidant Properties
- Studies have shown that this compound exhibits antioxidant activity. It scavenges free radicals and reduces oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases related to oxidative stress.
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.
-
Neuroprotective Effects
- Preliminary studies suggest that Bergenin Pentaacetate may protect neuronal cells from damage caused by neurotoxic agents. This property positions it as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Biochemical Applications
- Enzyme Inhibition
- Cell Culture Studies
Industrial Applications
- Natural Product Synthesis
- Cosmetic Industry
Case Studies
-
Study on Antibacterial Efficacy
- A study conducted on Bergenin Pentaacetate assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations of the compound, highlighting its potential as a natural antibacterial agent.
-
Neuroprotective Mechanism Investigation
- In vitro studies have been performed to evaluate the neuroprotective effects of Bergenin Pentaacetate on human neuroblastoma cells exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and preserved mitochondrial function, indicating its promise for neuroprotective therapies .
Mechanism of Action
The mechanism of action of (3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in Pyrano-Chromen/Isochromen Families
The following compounds share structural motifs with the target molecule but differ in substituents and ring systems:
Key Observations:
- Substituent Effects : The target compound’s tetraacetyloxy groups enhance lipophilicity compared to analogues with hydroxyl or carboxylic acid groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
- Reactivity : The methyl acetate group is more prone to hydrolysis than the tert-butyldimethylsilyl (TBS) ethers seen in , which are bulkier and more stable .
- Spectral Signatures : NMR analysis (as in ) suggests that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) could help map functional groups in the target compound .
Biological Activity
The compound (3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The compound is characterized by multiple acetate groups that enhance its solubility in organic solvents. Its molecular formula is with a molecular weight of 538.5 g/mol. The structural complexity is reflected in its IUPAC name and its classification as a derivative of isochromen.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 538.5 g/mol |
| Solubility | Soluble in organic solvents |
| Chemical Class | Phenols |
Antioxidant Activity
Research indicates that compounds similar to (3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- A study demonstrated that derivatives of isochromen exhibited cytotoxic effects against various cancer cell lines including breast and ovarian cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. For example:
- A comparative analysis indicated that certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria .
Case Studies
-
Anticancer Activity :
A study involving the testing of similar compounds on human ovarian carcinoma cell lines revealed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin .Compound IC50 (µM) Cisplatin 12 Compound X 8 -
Antioxidant Evaluation :
The antioxidant activity was assessed using DPPH radical scavenging assays where the compound exhibited a dose-dependent response .
Q & A
Q. What are the key methodological considerations for synthesizing this compound?
Synthesis involves multi-step protection/deprotection strategies for acetyloxy and methoxy groups. A general protocol includes:
- Starting materials : Use acetylated sugar derivatives (e.g., tetra-O-acetyl-β-D-glucopyranose analogs) as precursors .
- Reaction conditions : Optimize anhydrous conditions with catalysts like BF₃·Et₂O for acetylation and Mitsunobu reactions for ether linkages .
- Purification : Employ column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and recrystallization for high purity .
- Characterization : Validate intermediates via TLC and final product via HPLC (>95% purity) .
Q. How is the compound’s structure confirmed experimentally?
Structural elucidation requires:
- Spectral analysis :
- ¹H/¹³C NMR : Identify acetyloxy (δ 1.8–2.2 ppm for CH₃COO) and pyran ring protons (δ 4.0–5.5 ppm) .
- IR : Confirm ester carbonyl (1750–1730 cm⁻¹) and ketone (1700–1680 cm⁻¹) stretches .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact with acetylated intermediates .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., acetic anhydride) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace THF with DMF to enhance solubility of polar intermediates (e.g., methoxy-substituted pyran rings) .
- Catalyst screening : Compare BF₃·Et₂O vs. ZnCl₂ for acetyl group stability; ZnCl₂ may reduce side reactions at >60°C .
- Kinetic monitoring : Use in-situ FTIR to track acetyloxy group consumption and terminate reactions at >90% conversion .
Q. How to resolve contradictions in spectral data during structural validation?
- Case example : Discrepancies in ¹H NMR integration (e.g., methoxy vs. acetyloxy protons) may arise from dynamic stereochemical effects.
- Resolution strategies :
- Variable-temperature NMR : Probe conformational changes in DMSO-d₆ at 25–80°C .
- DFT calculations : Compare experimental vs. computed chemical shifts (e.g., using Gaussian 16 B3LYP/6-31G*) to validate assignments .
Q. What experimental designs are recommended for bioactivity studies?
- Target selection : Prioritize enzymes with pyran-binding domains (e.g., glycosidases, cytochrome P450) based on structural analogs .
- Assay conditions :
- In vitro : Test inhibition of β-glucosidase (0.1–100 µM, pH 7.4) with positive controls (e.g., castanospermine) .
- Cellular models : Use HepG2 cells to assess cytotoxicity (MTT assay) and metabolic stability (LC-MS/MS quantification) .
- Data interpretation : Apply Hill coefficients to evaluate cooperative binding effects in dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
